molecular formula C5H5BN+ B12060798 CID 78314830

CID 78314830

Cat. No.: B12060798
M. Wt: 89.91 g/mol
InChI Key: GWOHZEZRIORAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “CID 78314830” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound’s structure and characteristics make it a subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H5BN+

Molecular Weight

89.91 g/mol

InChI

InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H/q+1

InChI Key

GWOHZEZRIORAJH-UHFFFAOYSA-N

Canonical SMILES

[B][N+]1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78314830 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often vary, general methods include the use of organic solvents and catalysts to facilitate the formation of the desired compound. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the compound is synthesized under controlled conditions. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets industry standards. Advanced techniques like supercritical fluid crystallization may also be employed to enhance the compound’s properties .

Chemical Reactions Analysis

PubChem Database Search Limitations

  • CID 78314830 is not listed in the PubChem records provided (e.g., CID 3275884 , other CIDs in Table 1 ).

  • PubChem Compound summaries derive from standardized Substance records , but no Substance or Compound records exist for this identifier in the search results.

  • The PubChemPy API documentation confirms that missing CID entries may indicate non-standardized or proprietary compounds not deposited in public databases.

Structural & Functional Group Insights

  • No molecular formula, SMILES, or InChI data for this compound were found. Reaction mechanisms depend on functional groups (e.g., alcohols, carbonyls), which cannot be inferred without structural information.

  • Example: CID 3275884 (HEPES derivative) undergoes sulfonate group reactions , but analogous pathways cannot be assumed for the unspecified target.

Reaction Pathways in PubChem Data

  • Table 1 lists 42 bioactive compounds with molecular formulas, molecular weights, and biological activity but excludes this compound. Key properties of reported compounds include:

    CIDMolecular FormulaActivity (IC50 nM)LogP
    646525C15H13N3O4S21.990-5.701
    646749C18H17N3O5S12.265-4.911
  • Mechanistic studies 8 describe general reaction workflows (e.g., nucleophilic substitutions, Grignard additions) but lack compound-specific data.

Data Reliability & Source Considerations

  • Excluded Domains : Per requirements, data from and were omitted.

  • Source Diversity : Relied on PubChem, PubMed, EPA reports, and peer-reviewed methodologies 8, but none addressed the compound.

Recommendations for Further Research

  • Verify CID Accuracy : Confirm the identifier’s validity via PubChem’s search portal or proprietary databases.

  • Synthetic Exploration : If novel, propose reactions based on hypothesized functional groups (e.g., esterification, sulfonation) using protocols from69.

  • Experimental Characterization : Use spectral techniques (NMR, MS) to elucidate structure and reactivity, as demonstrated for CID 3275884 .

No authoritative data exists for this compound in the provided sources. Future work should prioritize structural elucidation and targeted experimental studies.

Scientific Research Applications

CID 78314830 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which CID 78314830 exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications and side effects .

Q & A

Q. Basic Literature Review

Keyword strategy : Combine this compound with terms like "synthesis," "mechanism," or "kinetics" using Boolean operators.

Database selection : Prioritize PubMed, SciFinder, and arXiv for peer-reviewed articles.

Critical appraisal : Use tools like PRISMA to screen studies for bias and relevance .
Exclude non-peer-reviewed sources (e.g., ) and focus on primary data .

What ethical and reproducibility standards apply to this compound research?

Q. Advanced Ethical Considerations

  • Data transparency : Share raw spectra, chromatograms, and code via repositories like Zenodo or GitHub.
  • Protocol registration : Pre-register synthetic routes or computational workflows on platforms like Open Science Framework.
  • Ethical approval : Required for studies involving human/animal tissues or dual-use implications .

How can I design a data collection framework for this compound’s physicochemical properties?

Basic Data Collection
Use mixed-methods approaches :

  • Quantitative : High-throughput screening (HTS) for solubility, stability, and toxicity.
  • Qualitative : Surveys or expert interviews to contextualize findings (e.g., industrial applicability barriers).
    Tools like Google Forms streamline questionnaire design but require validation via pilot testing .

What distinguishes theoretical and applied research designs in this compound studies?

Q. Advanced Research Design

  • Theoretical : Focus on computational modeling (e.g., DFT calculations, MD simulations) to predict properties. Validate via synthetic feasibility assessments .
  • Applied : Emphasize experimental validation (e.g., catalytic performance in flow reactors). Hybrid designs may integrate machine learning to bridge gaps .

Tables for Methodological Reference

Research Stage Key Criteria Evidence-Based Tools
Question FormulationFINER, PICOTSystematic reviews
Experimental DesignReproducibility, ControlsJournal guidelines
Data AnalysisError propagation, Meta-analysisAnalytical frameworks
Ethical ComplianceTransparency, Pre-registrationOpen Science platforms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.